4-({1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]-2-phenylethyl}carbamoyl)butanoic acid
Description
Contextualizing Fluorogenic Substrates in Enzymology
Fluorogenic substrates are specialized molecules designed to generate a fluorescent signal in response to a specific biochemical event, most notably enzymatic action. biosynth.comepa.gov These substrates are typically composed of two key parts: a moiety that is recognized and acted upon by a specific enzyme and a fluorogenic reporter group that is initially non-fluorescent or "quenched". biosynth.comrsc.org
The fundamental mechanism involves the enzymatic modification of the substrate, which causes a chemical change that "unquenches" or creates the fluorophore. In the case of substrates like Glutaryl-Phe-AMC, the enzyme cleaves a bond that links the targeting peptide to the fluorescent molecule. caymanchem.com Once liberated from the quenching effects of the parent molecule, the fluorophore can be excited by light of a specific wavelength and will, in turn, emit light at a longer wavelength. This emitted fluorescence can be detected and quantified. biosynth.com For AMC-based substrates, the excitation maximum is typically around 345-380 nm, with an emission maximum at approximately 445-460 nm. glpbio.comcaymanchem.com
The adoption of fluorogenic substrates has marked a significant advancement in enzymology. They offer several advantages over older chromogenic or radiometric methods, including:
High Sensitivity: Fluorescence-based assays can detect minute amounts of enzymatic activity, often in the picomolar to nanomolar range. nih.gov
Continuous Monitoring: The generation of a fluorescent signal can be monitored in real-time, allowing for detailed kinetic studies of enzyme function. nih.gov
Suitability for High-Throughput Screening (HTS): The simplicity and sensitivity of fluorogenic assays make them ideal for automated HTS platforms used in drug discovery to screen large libraries of potential enzyme inhibitors. researchgate.netnih.gov
Evolution of Protease Assay Methodologies
The methods for assaying protease activity have undergone significant evolution, driven by the need for greater sensitivity, specificity, and efficiency.
Early methods for detecting protease activity often relied on measuring the digestion of bulk protein substrates like casein. bostonbioproducts.com The extent of proteolysis was determined by measuring the release of acid-soluble peptides or changes in absorbance. While foundational, these methods were often laborious, discontinuous, and lacked specificity.
The development of synthetic substrates marked a major step forward. Initially, these were often colorimetric substrates , such as those using p-nitroanilide (pNA). In these assays, enzymatic cleavage releases a chromophore (p-nitroaniline), which can be quantified by measuring its absorbance. sigmaaldrich.com While an improvement, these assays could lack the sensitivity required to detect low levels of protease activity.
The introduction of fluorogenic substrates represented a paradigm shift in protease analysis. The use of fluorophores like 7-amido-4-methylcoumarin (AMC) and rhodamine dramatically increased assay sensitivity. nih.govnih.gov This allowed researchers to work with lower enzyme and substrate concentrations and to perform continuous, real-time measurements of enzyme kinetics. nih.gov Glutaryl-Phe-AMC is a prime example of such a substrate, designed for high specificity towards chymotrypsin (B1334515). netascientific.com
Further advancements led to the development of Fluorescence Resonance Energy Transfer (FRET) substrates. rsc.orgnih.gov These sophisticated probes consist of a peptide sequence containing a protease cleavage site, flanked by a fluorescent donor molecule and a quencher molecule. In the intact substrate, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence. Upon cleavage by a protease, the donor and quencher are separated, leading to a measurable increase in the donor's fluorescence. nih.gov This technology has become a staple in high-throughput screening and cellular imaging. researchgate.net
More recent innovations include the development of charge-changing substrates for electrophoretic assays and the use of nanomaterials like graphene oxide and quantum dots as part of novel detection platforms, further pushing the boundaries of sensitivity and multiplexing capabilities in protease research. rsc.org This continuous evolution reflects the central importance of proteases in biology and the ongoing quest for more powerful tools to study their function. nih.gov
Data Tables
Table 1: Chemical Properties of Glutaryl-Phe-AMC
| Property | Value | Source(s) |
| CAS Number | 58632-47-6 | scbt.comglpbio.combiosynth.com |
| Molecular Formula | C₂₄H₂₄N₂O₆ | scbt.comglpbio.combiosynth.com |
| Molecular Weight | 436.46 g/mol | scbt.comglpbio.combiosynth.com |
| Synonyms | Glut-Phe-AMC, N-Glutaryl-L-phenylalanine-4-methyl-7-coumarinylamide | scbt.com |
| Solubility | Soluble in DMSO | glpbio.com |
| Storage Temperature | -20°C | glpbio.com |
Table 2: Properties of Glutaryl-Phe-AMC Components
| Component | Property | Value | Source(s) |
| Glutaryl-L-phenylalanine | Molecular Formula | C₂₃H₂₆N₂O₆ | nih.gov |
| Molecular Weight | 426.5 g/mol | nih.gov | |
| 7-amido-4-methylcoumarin (AMC) | Molecular Formula | C₁₀H₉NO₂ | caymanchem.com |
| Molecular Weight | 175.2 g/mol | caymanchem.com | |
| Excitation Maximum | 345 nm | caymanchem.com | |
| Emission Maximum | 445 nm | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-15-12-23(30)32-20-14-17(10-11-18(15)20)25-24(31)19(13-16-6-3-2-4-7-16)26-21(27)8-5-9-22(28)29/h2-4,6-7,10-12,14,19H,5,8-9,13H2,1H3,(H,25,31)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFOMJAYSBYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974179 | |
| Record name | 5-Hydroxy-5-({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-3-phenylpropan-2-yl}imino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58632-47-6 | |
| Record name | (S)-5-((1-Benzyl-2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)-2-oxoethyl)amino)-5-oxovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058632476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-5-({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-3-phenylpropan-2-yl}imino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Analytical Validation of Glutaryl Phe Amc
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-Phe-AMC can be achieved through both solid-phase and solution-phase methodologies.
Solid-Phase Synthesis: This approach is noted for its efficiency in the iterative extension of peptide chains while minimizing the risk of racemization. A common strategy involves anchoring the fluorogenic leaving group, 7-amino-4-carbamoylmethylcoumarin (ACC), to a resin support, such as a 2-chlorotrityl-chloride resin. The synthesis proceeds with the sequential coupling of amino acid building blocks, like glutaryl-phenylalanine, using reagents such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). Key to this process is the pre-swelling of the resin in DCM and its subsequent activation with DIPEA to facilitate the reaction.
Solution-Phase Synthesis: For laboratories not equipped for solid-phase synthesis, solution-phase coupling offers a viable alternative. A widely used method involves the activation of the carboxyl group of glutaryl-phenylalanine using dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS). This forms an active NHS ester intermediate. The reaction is typically carried out in anhydrous DCM at a reduced temperature of 0–4°C for approximately 2 hours. Following the activation step, 7-amino-4-methylcoumarin (B1665955) (AMC) is added, and the coupling reaction proceeds at room temperature for 12 to 16 hours. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is also used to facilitate the reaction. This process typically yields a crude product with a 65–75% yield.
Table 1: Typical Reaction Conditions for Solution-Phase Synthesis
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature (Activation) | 0–4°C |
| Temperature (Coupling) | Room Temperature |
| Reaction Time (Activation) | 2 hours |
| Reaction Time (Coupling) | 16 hours |
| Crude Yield | 65–75% |
Purification and Purity Assessment Methodologies
Following synthesis, the crude Glutaryl-Phe-AMC product undergoes a rigorous purification process to ensure high purity, which is essential for its function as a reliable fluorogenic substrate.
A common two-step purification process involves initial recrystallization followed by reverse-phase chromatography. Recrystallization is typically performed using an ethanol/water mixture (commonly in a 3:1 volume ratio) to remove unreacted AMC and byproducts from the DCC coupling agent. This initial step can increase the purity to between 85% and 90%.
Table 2: Industrial Purification Metrics
| Parameter | Value |
|---|---|
| Purity Post-Recrystallization | 85–90% |
| Purity Post-Chromatography | ≥98% |
| Overall Yield | 50–60% |
Structural Elucidation and Characterization Techniques
To confirm the identity and structure of the synthesized Glutaryl-Phe-AMC, several analytical techniques are employed.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected molecular weight of Glutaryl-Phe-AMC is 436.5 g/mol . ESI-MS analysis typically shows a molecular ion peak at an m/z of 437.2, which corresponds to the protonated molecule [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the detailed structure of the molecule. For ¹H NMR, conducted in a solvent such as DMSO-d₆, characteristic signals confirm the presence of the different components of the compound. For example, a doublet at approximately δ 7.85 (J=8.5 Hz) is characteristic of the coumarin (B35378) H-5 proton, while a multiplet in the range of δ 7.25–7.35 corresponds to the aromatic protons of the phenylalanine residue. The spectra are compared against assigned structures to ensure correspondence. biosynth.com
Table 3: Analytical Characterization Data for Glutaryl-Phe-AMC
| Technique | Parameter | Observed Value |
|---|---|---|
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z 437.2 |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | 7.85 ppm (d, J=8.5 Hz, coumarin H-5) |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | 7.25–7.35 ppm (m, phenylalanine aromatic protons) |
Enzymatic Reaction Mechanism and Principles of Fluorescence Generation
Molecular Mechanism of Protease-Mediated Cleavage
The core mechanism of Glutaryl-phe-amc involves its specific recognition and cleavage by proteases with chymotrypsin-like activity. lookchem.com Chymotrypsin (B1334515) and similar serine proteases preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids. wikipedia.org In the case of Glutaryl-phe-amc, the enzyme specifically recognizes the phenylalanine (Phe) residue.
The catalytic process begins with the substrate binding to the active site of the enzyme. libretexts.org The enzyme then catalyzes the hydrolysis of the amide bond between the carboxyl group of the phenylalanine residue and the amino group of the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. This cleavage event is a two-step process typical for serine proteases, involving an acylation phase where the serine residue in the enzyme's active site attacks the substrate's carbonyl group, forming a temporary covalent intermediate, followed by a deacylation phase where a water molecule hydrolyzes this intermediate, releasing the C-terminal portion of the substrate and regenerating the active enzyme. libretexts.orgpearson.com The cleavage of the amide bond liberates the AMC molecule. lookchem.com This enzymatic reaction is highly specific, which allows for the sensitive detection of chymotrypsin-like activity in complex biological samples, including proteasomes.
Spectroscopic Basis of 7-Amino-4-Methylcoumarin (AMC) Fluorescence Release
The principle behind the use of Glutaryl-phe-amc as a fluorogenic substrate lies in the significant difference in fluorescence between the intact substrate and the released 7-Amino-4-Methylcoumarin (AMC) product. iris-biotech.de
Quenched State : In the intact Glutaryl-phe-amc molecule, the AMC fluorophore is conjugated via an amide bond to the glutaryl-phenylalanine portion. This conjugation effectively quenches the fluorescence of the AMC moiety. iris-biotech.decaymanchem.comgoogle.com The fluorescence of the bound AMC-amide is very weak, with reported excitation and emission wavelengths around 330 nm and 390 nm, respectively. iris-biotech.de
Fluorescent State : Upon enzymatic cleavage of the amide bond, free AMC is released into the solution. The liberation of the free amine group on the coumarin (B35378) ring results in a dramatic increase in fluorescence quantum yield and a red-shift in the emission wavelength. iris-biotech.de Free AMC is a highly fluorescent molecule with excitation maxima ranging from 341-380 nm and emission maxima from 430-460 nm. caymanchem.comaatbio.comsigmaaldrich.comfluorofinder.com This release leads to a measurable increase in fluorescence intensity, which is directly proportional to the rate of the enzymatic reaction. researchgate.net
This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, as the background fluorescence of the substrate is minimal. iris-biotech.denih.gov
| Compound State | Excitation Maxima (nm) | Emission Maxima (nm) | Fluorescence |
|---|---|---|---|
| Peptide-conjugated AMC | ~330 | ~390 | Very Weak / Quenched iris-biotech.de |
| Free AMC | 341-380 | 430-460 | Strong caymanchem.comaatbio.comsigmaaldrich.comfluorofinder.com |
Stereochemical and Structural Determinants of Enzyme-Substrate Interaction
The interaction between a protease and its substrate is governed by precise stereochemical and structural complementarity. nih.govasm.org For Glutaryl-phe-amc, these determinants ensure its specificity for chymotrypsin-like enzymes.
The specificity of serine proteases like chymotrypsin is primarily dictated by the nature of the amino acid residue at the P1 position of the substrate (the residue N-terminal to the cleaved bond). wikipedia.orgmdpi.com The active site of chymotrypsin features a deep, hydrophobic S1 pocket that favorably accommodates large, nonpolar side chains. wikipedia.org
Key determinants include:
P1 Residue : The phenylalanine residue in Glutaryl-phe-amc serves as the P1 residue. Its bulky, aromatic side chain fits snugly into the S1 hydrophobic pocket of chymotrypsin, ensuring high-affinity binding and positioning the scissile amide bond correctly for catalysis. wikipedia.org
Enzyme Active Site : The catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate) in the enzyme's active site is responsible for the chemical steps of bond cleavage. libretexts.org The precise three-dimensional arrangement of these residues, along with the oxyanion hole that stabilizes the tetrahedral intermediate, is crucial for efficient catalysis. pearson.com
The combination of the hydrophobic P1 residue (Phenylalanine) and the stereospecific architecture of the chymotrypsin active site forms the basis for the specific and efficient cleavage of Glutaryl-phe-amc. wikipedia.orgnih.gov
| Enzyme/System | Substrate | Km (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
|---|---|---|---|---|
| α-Chymotrypsin | Glutaryl-Phe-AMC | 78 (ratio) acs.org | N/A | N/A |
| α-Chymotrypsin | Ala-Ala-Phe-AMC | 500 bose.res.in | 0.83 bose.res.in | 1,660 acs.org |
| Rat Liver Multicatalytic Proteinase | N-Suc-LLVY-MCA | 120 nih.gov | 1.8 nih.gov | 15,000 nih.gov |
| Km (Michaelis constant) reflects substrate binding affinity. kcat (turnover number) reflects the catalytic rate. The kcat/KM ratio is a measure of enzyme catalytic efficiency and substrate specificity. biorxiv.org N/A: Not Available in the cited sources. Note: Data for different substrates and enzymes are shown for comparative context. |
Applications in Protease Activity, Kinetics, and Specificity Profiling
Quantitative Measurement of Protease Activity
Glutaryl-phe-amc is widely used to measure the activity of various proteases due to its specificity and the high sensitivity of fluorometric detection.
Glutaryl-phe-amc is a well-established and sensitive substrate for measuring the activity of chymotrypsin (B1334515) and proteases with chymotrypsin-like specificity. lookchem.com The phenylalanine residue in the substrate is specifically recognized and cleaved by chymotrypsin, leading to the release of AMC. This allows for the sensitive and accurate measurement of chymotrypsin activity, which is crucial for understanding its role in various biological processes. lookchem.com Research has shown that Glutaryl-phe-amc exhibits high specificity and sensitivity for chymotrypsin, making it a preferred substrate in many assays.
A comparative analysis has demonstrated that Glutaryl-phe-amc has higher specificity and sensitivity for chymotrypsin compared to other substrates like succinyl-Ala-Ala-Pro-Phe-AMC. The detection limit for chymotrypsin using Glutaryl-phe-amc can be as low as 25 ng with short incubation times. acs.orgresearchgate.netresearchgate.net
While primarily used for chymotrypsin, Glutaryl-phe-amc also serves as a substrate for other serine proteases, including elastase. Studies have demonstrated a direct correlation between the concentration of Glutaryl-phe-amc and the fluorescence intensity produced by elastase activity, confirming its utility in measuring the kinetics of this enzyme. This makes it a valuable tool for studying the activity of elastase, which is implicated in various physiological and pathological processes.
A modified version of the substrate, glutaryl-Ala-Ala-Phe-amidomethylcoumarin (AMC), has been instrumental in developing a fluorometric assay for endopeptidase-24.11 (neprilysin) in human plasma. researchgate.netnih.gov In this assay, the substrate is incubated with plasma, and the subsequent release of AMC, after further enzymatic steps, is measured. researchgate.netnih.gov This method has been used to study the in vivo effects of endopeptidase inhibitors. nih.gov The assay has shown good precision with within-assay coefficients of variation (CVs) of 4.5% and 8.6% at different concentrations and a between-assay CV of 10.4%. researchgate.netnih.gov The detection limit for this assay is 0.05 nmol/mL per minute. researchgate.netnih.gov
Normal Range: A study of 41 normal individuals found a wide and skewed distribution of endopeptidase-24.11 activity, ranging from 0.12 to 6.84 nmol/mL per minute, with a median of 0.44. researchgate.netresearchgate.net
Disease Correlation: Mean endopeptidase-24.11 levels were significantly higher in hypertensive subjects (0.68 nmol/mL per minute) compared to normotensive subjects (0.34 nmol/mL per minute). researchgate.netresearchgate.net
The high specificity and sensitivity of Glutaryl-phe-amc make it suitable for measuring protease activity even in complex biological mixtures like cell lysates and plasma. nih.gov This is crucial for studying the role of proteases in their native biological context. For instance, it has been used to detect degradative enzyme activity directly in whole blood, which is a significant challenge due to the presence of numerous interfering substances. researchgate.net The ability to assay proteases in such complex samples is vital for biomedical research and clinical diagnostics. researchgate.net
Endopeptidase-24.11 Activity Assessment
Enzyme Kinetic Analysis
Glutaryl-phe-amc is an excellent tool for performing detailed enzyme kinetic analysis, allowing researchers to determine key parameters that describe the efficiency and substrate affinity of an enzyme.
The hydrolysis of Glutaryl-phe-amc by proteases like chymotrypsin follows Michaelis-Menten kinetics. researchgate.netbose.res.in By measuring the initial reaction rates at various substrate concentrations, researchers can determine the Michaelis constant (K_m) and the maximum reaction velocity (V_max). ucl.ac.ukpatsnap.com
K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate. ucl.ac.uk
V_max (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. ucl.ac.uk
The determination of these parameters is fundamental to understanding enzyme function. patsnap.com For example, the K_m of human plasma endopeptidase-24.11 with glutaryl-Ala-Ala-Phe-AMC was determined to be 0.37 mmol/L. For chymotrypsin, the kcat/Km ratio for Glutaryl-Phe-AMC was reported to be 78. acs.orgresearchgate.netresearchgate.netresearchgate.net
Table 1: Michaelis-Menten Parameters for Proteases with Glutaryl-phe-amc and Related Substrates
| Enzyme | Substrate | K_m | V_max | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Chymotrypsin | Glutaryl-Phe-AMC | - | - | 78 acs.orgresearchgate.netresearchgate.netresearchgate.net |
Data not always available in the provided search results.
Real-Time Kinetic Monitoring Strategies
Glutaryl-Phe-AMC is particularly well-suited for real-time kinetic studies due to its fluorogenic properties. The underlying principle of its use in kinetic monitoring involves the enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC group by a target protease, such as chymotrypsin or elastase. Initially, the intact Glutaryl-Phe-AMC molecule is non-fluorescent. Upon enzymatic hydrolysis, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released. lookchem.com
This release results in a measurable increase in fluorescence intensity over time, which can be monitored continuously using a fluorescence spectrophotometer or plate reader, typically with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. nih.gov The rate of this fluorescence increase is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the enzyme. This allows researchers to continuously track enzymatic reactions as they occur, providing detailed insights into enzyme kinetics. chemimpex.com The high sensitivity of this method makes it suitable for assays with low enzyme concentrations.
Table 1: Assay Principle for Real-Time Kinetic Monitoring with Glutaryl-Phe-AMC
| Step | Description | Mechanism |
| 1. Incubation | The substrate, Glutaryl-Phe-AMC, is incubated with the protease of interest (e.g., chymotrypsin). | The enzyme recognizes and binds to the phenylalanine residue of the substrate. |
| 2. Enzymatic Cleavage | The protease catalyzes the hydrolysis of the amide bond between phenylalanine and AMC. | Release of the fluorogenic group, 7-amino-4-methylcoumarin (AMC). lookchem.com |
| 3. Fluorescence Detection | The reaction mixture is monitored in a spectrofluorometer. | The liberated AMC fluoresces strongly, and the increase in fluorescence is recorded over time. |
| 4. Kinetic Analysis | The rate of fluorescence increase is used to calculate enzyme activity and kinetic parameters (e.g., Kₘ, Vₘₐₓ). | The rate of reaction is directly correlated to the enzyme's catalytic efficiency. |
Elucidation of Protease Substrate Specificity
The use of fluorogenic peptide substrates like Glutaryl-Phe-AMC is a well-established method for determining the substrate specificity of proteases. nih.gov While Glutaryl-Phe-AMC is primarily recognized as a substrate for chymotrypsin and chymotrypsin-like enzymes, its utility in specificity profiling comes from comparing its cleavage rate against a panel of other substrates with varied peptide sequences. lookchem.comacs.org
By incubating a protease with a library of fluorogenic substrates, each bearing a different amino acid or peptide sequence, researchers can rapidly identify the enzyme's preferred cleavage sites. nih.gov Glutaryl-Phe-AMC serves as a specific probe for enzymes that prefer to cleave after large hydrophobic residues like phenylalanine at the P1 position (the amino acid residue on the N-terminal side of the cleaved bond). nih.gov For instance, studies have shown that Glutaryl-Phe-AMC exhibits higher specificity and sensitivity for chymotrypsin compared to other substrates like succinyl-Ala-Ala-Pro-Phe-AMC. This comparative analysis is crucial for characterizing the unique substrate fingerprint of a given protease, which provides valuable information about its biological function and potential for inhibitor design. acs.org
Table 2: Comparative Substrate Specificity for Chymotrypsin
| Substrate | Relative Specificity | Relative Sensitivity | Key Feature |
| Glutaryl-Phe-AMC | High | High | Specific for P1 phenylalanine preference. |
| Succinyl-Ala-Ala-Pro-Phe-AMC | Moderate | Moderate | Longer peptide chain, also targets chymotrypsin. |
| Benzoyl-DL-Arg-AMC | Low (for Chymotrypsin) | Low (for Chymotrypsin) | Primarily a substrate for trypsin-like proteases. acs.org |
| N-Ac-Ala-Ala-Pro-Ala-AMC | Low (for Chymotrypsin) | Low (for Chymotrypsin) | Primarily a substrate for elastase. acs.org |
Application in Proteasome Activity Measurement
The proteasome is a large, multi-catalytic protease complex responsible for protein degradation in eukaryotic cells. It possesses at least three distinct types of proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). ubpbio.com Glutaryl-Phe-AMC is widely used as a specific fluorogenic substrate to measure the chymotrypsin-like activity of the proteasome.
In a typical proteasome activity assay, cell lysates or purified proteasomes are incubated with a set of specific substrates, each designed to be cleaved by one of the catalytic activities. ubpbio.comjci.org For the chymotrypsin-like site, which cleaves after large hydrophobic amino acids, Glutaryl-Phe-AMC or the more common Suc-Leu-Leu-Val-Tyr-AMC are used. ubpbio.comjci.org Cleavage of the substrate releases the AMC fluorophore, and the resulting fluorescence is measured to quantify the specific activity. ubpbio.com This application is critical in drug discovery for identifying potential proteasome inhibitors, which are important therapeutic agents, particularly in cancer treatment. lookchem.comjci.org By using a panel of substrates, researchers can determine if an inhibitor is specific to one type of activity or if it has a broader inhibitory profile.
Table 3: Substrates for Measuring Different Proteasome Activities
| Proteasome Activity | Typical Substrate(s) | P1 Amino Acid Preference |
| Chymotrypsin-like | Suc-LLVY-AMC, Glutaryl-Phe-AMC | Large hydrophobic residues (Tyr, Phe) ubpbio.com |
| Trypsin-like | Boc-LRR-AMC | Basic residues (Arg, Lys) ubpbio.com |
| Caspase-like (PGPH) | Z-LLE-AMC | Acidic residues (Glu) ubpbio.com |
Glutaryl Phe Amc in Inhibitor Discovery and Enzyme Modulation Studies
High-Throughput Screening Platforms for Protease Inhibitors
Glutaryl-Phe-AMC is extensively used in high-throughput screening (HTS) assays designed to identify novel protease inhibitors. Its fluorogenic nature is ideal for HTS platforms due to the high sensitivity and compatibility with real-time kinetic studies. The cleavage of Glutaryl-Phe-AMC by a target protease, such as chymotrypsin (B1334515) or the chymotrypsin-like active site of the proteasome, releases the fluorophore AMC. This release results in a quantifiable increase in fluorescence (typically measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm), which can be monitored continuously.
The adaptation of assays using this substrate for HTS formats involves several key optimizations:
Microplate Optimization : To accommodate a large number of compounds, assays are typically performed in 384-well microplates, which allows for the use of small reaction volumes (e.g., 20–50 µL). This miniaturization, combined with automated liquid handlers, minimizes the consumption of expensive reagents.
Signal Stability : Maintaining a constant temperature, often by pre-incubating plates at 37°C, is crucial for stabilizing temperature-sensitive enzymes and ensuring consistent results.
Data Normalization and Validation : The robustness of an HTS assay is validated using statistical methods like the Z'-factor analysis. A Z'-factor greater than 0.5 indicates a reliable and reproducible assay suitable for screening large compound libraries. Furthermore, fluorescence readings are often normalized against a standard curve of free AMC to account for variations in plate reader performance.
In a typical HTS setup, the assay is used to screen for compounds that reduce the rate of AMC release, indicating inhibition of the target protease. nih.gov For instance, one screening method involves encapsulating a protease like chymotrypsin within lipid vesicles, with the Glutaryl-Phe-AMC substrate present in the external solution. nih.gov The translocation of a library of test peptides across the vesicle membrane is detected by the subsequent cleavage of the substrate by the entrapped enzyme, allowing for the identification of membrane-permeant molecules. nih.gov
Table 1: Parameters for HTS Assay Using Glutaryl-Phe-AMC
| Parameter | Description | Typical Value/Method | Source |
|---|---|---|---|
| Substrate | Fluorogenic compound cleaved by the enzyme. | Glutaryl-Phe-AMC | |
| Enzyme | Protease with chymotrypsin-like activity. | Chymotrypsin, Proteasome | |
| Detection Method | Measurement of fluorescence from released AMC. | Fluorescence Spectroscopy | |
| Wavelengths | Excitation and Emission for AMC detection. | Ex: ~380 nm, Em: ~460 nm | |
| Assay Format | Platform for running multiple samples. | 384-well microplates | |
| Validation | Statistical measure of assay quality. | Z'-factor analysis (> 0.5) | |
| Controls | Used to validate assay performance. | Negative (DMSO), Positive (known inhibitor like MG-132) |
Characterization of Inhibitor Potency and Mechanism
Beyond initial discovery in HTS, Glutaryl-Phe-AMC is a critical reagent for the detailed characterization of protease inhibitors, including determining their potency (e.g., IC50 values) and elucidating their mechanism of action. The continuous nature of the fluorescent assay allows for real-time kinetic analysis of enzyme inhibition. chemimpex.com
To accurately characterize an inhibitor, specific experimental conditions are recommended. For studies of competitive inhibition, using a substrate concentration near the Michaelis-Menten constant (Kₘ) maximizes the assay's sensitivity to the inhibitor's effects. By measuring the rate of AMC release in the presence of varying concentrations of the inhibitor, researchers can calculate key inhibitory parameters.
The kinetic data obtained from these assays helps to differentiate between various inhibition mechanisms, such as competitive, non-competitive, and uncompetitive inhibition. For example, a study of microviridin 1777, an inhibitor isolated from M. aeruginosa, utilized substrates including Glutaryl-Gly-Gly-Phe-AMC to assess its inhibitory activity against serine proteases like chymotrypsin. nih.gov Similarly, the kinetic profile of various synthetic inhibitors against enzymes like furin has been characterized using fluorogenic substrates, providing insights into their structure-activity relationships. uni-marburg.de
Table 2: Research Findings on Enzyme Inhibition using AMC-based Substrates
| Inhibitor/Compound | Target Enzyme(s) | Substrate Used | Key Finding | Source |
|---|---|---|---|---|
| Microviridin 1777 | Chymotrypsin, Trypsin, Elastase | Glutaryl-Gly-Gly-Phe-AMC, others | Identified as a potent serine protease inhibitor. | nih.gov |
| Cyclic Peptides | Furin | Not specified, but part of a study on protease inhibitors | Cyclization of peptides via a glutaryl spacer yielded potent furin inhibitors with Ki values in the nanomolar range. | uni-marburg.de |
| Peptidoyl-chloromethyl ketones (CMK) | Furin, Trypsin-like enzymes | Not specified, but part of a study on protease inhibitors | Early generation covalent inhibitors that helped define protease specificity. | nih.gov |
| Ala-Hph-AMC | Dipeptidyl peptidase I (DPPI) | Ala-Hph-AMC | Introduction of a nonphysiological amino acid (Hph) resulted in a highly efficient substrate for DPPI. | researchgate.net |
Identification of Potential Therapeutic Targets Through Protease Inhibition Research
Research utilizing Glutaryl-Phe-AMC and similar fluorogenic substrates plays a crucial role in validating proteases as potential therapeutic targets for various diseases. chemimpex.comacs.org Dysregulation of protease activity is implicated in numerous pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. acs.org By enabling the identification and characterization of specific protease inhibitors, these substrates help researchers explore the biological function of these enzymes and their role in disease progression. chemimpex.comacs.org
For example, proteases are considered a "druggable" class of proteins, and small molecule inhibitors identified through screening campaigns serve as starting points for the development of therapeutic agents. acs.org The chymotrypsin-like activity of the proteasome is a well-established target in cancer therapy, and substrates like Glutaryl-Phe-AMC are fundamental in the search for new proteasome inhibitors.
Furthermore, studies on the inhibition of proteases involved in the degradation of amyloid-beta peptides, such as neprilysin, utilize related substrates like glutaryl-Ala-Ala-Phe-methoxy-2-naphthylamide to investigate potential treatments for Alzheimer's disease. plos.orguky.edu Although Glutaryl-Phe-AMC itself is primarily for chymotrypsin-like enzymes, the principles of using such fluorogenic substrates are broadly applied in the quest for novel therapeutics targeting specific proteases. chemimpex.comacs.org This research helps to understand the role of specific proteases in tumor microenvironments and cancer progression, thereby identifying new targets for intervention. chemimpex.com
Methodological Considerations and Assay Optimization for Glutaryl Phe Amc
Buffer Conditions and Environmental Factors Affecting Activity
The enzymatic activity of proteases utilizing Glutaryl-Phe-AMC as a substrate is highly dependent on buffer conditions and environmental factors. Optimal conditions are crucial for reliable and reproducible assay results.
pH: The optimal pH for the cleavage of Glutaryl-Phe-AMC is generally around 7.4 to 7.8. acs.org For instance, chymotrypsin (B1334515) activity assays using this substrate are often performed in a Tris-HCl buffer at pH 7.8. researchgate.net Deviations from the optimal pH can significantly impact enzyme kinetics.
Temperature: A standard temperature for assays involving Glutaryl-Phe-AMC is 37°C, mimicking physiological conditions. However, some studies may utilize room temperature (around 25°C). researchgate.netnih.gov Enzyme stability can be affected by temperature, with pre-incubation at 37°C recommended to stabilize temperature-sensitive enzymes.
Buffer Composition: The composition of the buffer, including ionic strength and the presence of specific ions or additives, can influence enzyme activity. For example, some assay protocols specify the inclusion of calcium chloride. bose.res.in The presence of detergents or ATP can also affect the kinetic parameters of the reaction.
Solvent: Glutaryl-Phe-AMC is often dissolved in dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous buffer solution. researchgate.net It is important to keep the final concentration of DMSO low in the assay, typically around 1%, as higher concentrations can inhibit enzyme activity. acs.org
| Parameter | Recommended Condition | Reference |
| pH | 7.4 - 7.8 | acs.org |
| Temperature | 37°C or 25°C | researchgate.netnih.gov |
| Buffer | Tris-HCl | researchgate.net |
| Solvent for Substrate | DMSO (final concentration ≤1%) | acs.orgresearchgate.net |
Substrate Concentration Optimization Strategies
Optimizing the concentration of Glutaryl-Phe-AMC is a critical step in developing a robust protease assay. The ideal concentration depends on the specific goals of the experiment, such as determining enzyme kinetics or screening for inhibitors.
A key parameter to determine is the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A standard approach to determine Kₘ involves performing a substrate saturation curve. This is achieved by measuring the initial reaction velocity at various substrate concentrations, typically ranging from 0 to 200 µM.
For competitive inhibition studies, using a substrate concentration approximately equal to the Kₘ value maximizes the assay's sensitivity to inhibitor effects. For general activity assays where saturation is desired, a substrate concentration of 500 µM has been used. nih.gov
Control Experiment Design and Data Normalization
Properly designed control experiments and data normalization are essential for validating assay results and ensuring their accuracy and reproducibility.
Control Experiments:
Negative Controls: These are crucial for identifying and correcting for background signals. A common negative control involves using the assay buffer with the substrate but without the enzyme to measure any non-enzymatic hydrolysis of Glutaryl-Phe-AMC. nih.gov Another negative control includes a known inhibitor, such as MG-132, to confirm that the observed activity is indeed from the target protease. Wells containing only the assay medium can also be used to determine background luminescence. promega.com
Positive Controls: A positive control, which may consist of a known active enzyme, ensures that the assay components are functioning correctly.
Data Normalization: Normalization is the process of adjusting raw data to account for variations that are not due to the experimental variables being tested. promega.com This is particularly important in high-throughput screening (HTS) to reduce variability and improve data comparability. promega.combigomics.ch
Standard Curve: Fluorescence readings can be normalized against a standard curve of the free fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), to account for variations in plate reader performance.
Internal Control Reporter: In cell-based assays, a co-transfected internal control reporter with constitutive expression can be used. The experimental reporter activity is then divided by the control reporter activity to obtain a normalized ratio. promega.com
Total Protein Normalization: This method controls for variations in cell number by normalizing the reporter activity to the total protein content, often measured by a Bradford assay. promega.com
Z'-factor Analysis: For HTS, the Z'-factor is a statistical parameter used to validate the robustness of the assay. A Z' value greater than 0.5 indicates a reliable and robust assay.
Validation of Assay Robustness and Reproducibility
Ensuring the robustness and reproducibility of an assay using Glutaryl-Phe-AMC is paramount for generating reliable scientific data. nih.gov
Robustness refers to the capacity of an assay to remain unaffected by small, deliberate variations in method parameters. nih.gov Key aspects to consider for validating robustness include:
Standardized Reagents: Using enzymes and substrates from validated suppliers and noting lot numbers helps to minimize variability.
Detailed Protocols: Adherence to established guidelines, such as the Minimum Information About a Proteomics Experiment (MIAPE), promotes transparency and reproducibility.
Reproducibility is the ability of an assay to provide consistent results across different laboratories or over time. nih.gov Strategies to ensure reproducibility include:
Inter-laboratory Calibration: Participating in ring trials with shared reference samples helps to harmonize instrumentation and data reporting among different labs.
Performance Verification: For commercially available assay kits, it is crucial to perform in-house validation, including spike and recovery experiments, dilutional linearity tests, and assessment of inter- and intra-assay coefficients of variation (CV). researchgate.net Within-assay CVs of 4.5% and 8.6% and a between-assay CV of 10.4% have been reported for an endopeptidase assay. researchgate.net
Integration with Advanced Detection Techniques (e.g., HPLC-based detection)
While fluorometric plate-based assays are common for measuring the cleavage of Glutaryl-Phe-AMC, integrating advanced detection techniques like high-performance liquid chromatography (HPLC) can offer enhanced sensitivity and specificity.
HPLC-based methods can separate the intact substrate from the cleaved fluorescent product, 7-amino-4-methylcoumarin (AMC), allowing for precise quantification of each component. researchgate.net This technique can be particularly useful for:
Confirming Substrate Purity: HPLC can be used to validate the purity of the Glutaryl-Phe-AMC substrate before its use in enzymatic assays.
High-Sensitivity Detection: HPLC-based procedures can achieve very low detection limits, in the picogram range for some proteases. researchgate.net
Kinetic Studies: By separating and quantifying the product at different time points, HPLC can provide accurate data for determining enzyme kinetics.
Comparative Analysis and Advances in Fluorogenic Substrate Design
Comparative Performance with Other AMC-Derived Substrates (e.g., Glutaryl-Ala-Ala-Phe-AMC, Succinyl-Ala-Ala-Pro-Phe-AMC)
Glutaryl-Phe-AMC is a sensitive fluorogenic substrate used to measure the chymotrypsin-like activity of proteases. lookchem.com Its performance is often benchmarked against other peptide-AMC substrates designed for similar enzymatic targets. The core structure of these substrates involves a peptide sequence recognized by the enzyme, an N-terminal blocking group (like Glutaryl or Succinyl), and the C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. researchgate.net Upon enzymatic cleavage of the amide bond between the peptide and AMC, the highly fluorescent AMC molecule is released, allowing for kinetic measurement of enzyme activity.
The choice of peptide sequence and N-terminal group significantly influences the substrate's specificity and kinetic parameters. For instance, Succinyl-Ala-Ala-Pro-Phe-AMC is a widely used tetrapeptide substrate for quantifying chymotrypsin (B1334515) activity. peptanova.demedchemexpress.com However, studies have indicated that Glutaryl-Phe-AMC, a simpler dipeptide derivative, can exhibit higher specificity and sensitivity for chymotrypsin in certain contexts. The shorter peptide sequence may reduce off-target cleavage by other proteases while retaining high affinity for the chymotrypsin active site, which primarily recognizes the large hydrophobic Phenylalanine (Phe) residue.
Another related substrate is Glutaryl-Ala-Ala-Phe-AMC (Glt-Ala-Ala-Phe-MCA), which extends the peptide chain. peptide.co.jp The kinetic efficiency (kcat/Km) is a critical metric for comparing these substrates. For Glutaryl-Phe-AMC, a kcat/Km ratio of 78 M⁻¹s⁻¹ has been reported for chymotrypsin. acs.org In comparison, Ala-Ala-Phe-AMC demonstrated a significantly higher ratio of 1660 M⁻¹s⁻¹, indicating greater catalytic efficiency under the tested conditions. acs.org This highlights that while Glutaryl-Phe-AMC is a reliable substrate, modifications to the peptide portion can substantially alter enzymatic turnover rates.
Table 1: Comparative Features of AMC-Derived Chymotrypsin Substrates
| Substrate Name | Peptide Sequence | N-Terminal Group | Reported Kinetic Efficiency (kcat/Km) | Key Characteristics |
|---|---|---|---|---|
| Glutaryl-Phe-AMC | -Phe- | Glutaryl | 78 M⁻¹s⁻¹ acs.org | High specificity and sensitivity reported. |
| Succinyl-Ala-Ala-Pro-Phe-AMC | -Ala-Ala-Pro-Phe- | Succinyl | Data varies by study | Widely used quantitative substrate for chymotrypsin. peptanova.descbt.com |
| Glutaryl-Ala-Ala-Phe-AMC | -Ala-Ala-Phe- | Glutaryl | Not specified in results | Alternative substrate for chymotrypsin. peptide.co.jp |
| Ala-Ala-Phe-AMC | -Ala-Ala-Phe- | None (as trifluoroacetate (B77799) salt) | 1660 M⁻¹s⁻¹ acs.org | Demonstrates very high catalytic efficiency. acs.org |
Distinctions from Other Fluorogenic Substrate Classes
While AMC-based compounds are a cornerstone of fluorogenic assays, they represent just one class of such substrates. google.com Other classes are distinguished by different fluorophores or fundamentally different fluorescence-generating mechanisms.
One major distinction lies in the fluorophore itself. Peptide derivatives of 7-amino-4-carbamoylmethylcoumarin (ACC) have been developed as an alternative to AMC. researchgate.net ACC offers a key advantage with an approximately three-fold higher quantum yield than AMC, which allows for assays to be run at lower enzyme and substrate concentrations, enhancing sensitivity and enabling more complex substrate library screening. researchgate.net Other fluorophores, such as rhodamine derivatives, are also used but can present challenges; for instance, some rhodamine-based substrates incorporate two peptide moieties, complicating the interpretation of hydrolysis kinetics. google.com
Another distinct class of fluorogenic substrates operates on the principle of Förster Resonance Energy Transfer (FRET). acs.org These probes consist of a peptide sequence flanked by a donor fluorophore and an acceptor (quencher) molecule. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence. acs.org Common FRET pairs include DABCYL/EDANS and CFP/YFP. acs.org Unlike single-fluorophore substrates like Glutaryl-Phe-AMC where cleavage releases the fluorophore, FRET substrates rely on disrupting proximity-based quenching.
Finally, probes based on precisely controlled spirocyclization represent a more recent innovation. nih.govacs.org In this design, a substrate moiety holds a dye like hydroxymethyl rhodamine green (HMRG) in a non-fluorescent, spirocyclic (closed) form. Enzymatic cleavage of the substrate triggers a conformational change to an open, highly fluorescent structure. nih.govacs.org This "turn-on" mechanism can offer a very high signal-to-noise ratio, as the baseline fluorescence of the probe is exceptionally low. acs.org
Advantages and Limitations in Relation to Alternative Detection Modalities (e.g., Chemiluminescence, Chromogenic)
The choice of detection modality for an enzyme assay depends on the required sensitivity, cost, equipment availability, and specific application. Fluorogenic substrates like Glutaryl-Phe-AMC occupy a middle ground, offering a balance of sensitivity and convenience compared to chromogenic and chemiluminescent methods. biosynth.com
Chromogenic substrates are often the most economical and straightforward to use, generating a colored product that can be measured with a standard spectrophotometer. bio-rad.com A common example is the release of p-nitroaniline (pNA) from peptide-pNA substrates. google.com However, their primary limitation is lower sensitivity compared to fluorogenic and chemiluminescent assays. google.combiosynth.com This can be a significant drawback when working with low enzyme concentrations or in biological matrices with high background absorbance. google.com
Fluorogenic substrates provide a significant sensitivity boost, often 10 to 100 times greater than chromogenic methods. biosynth.com This allows for the detection of lower enzyme concentrations and offers a broader dynamic range for measurements. biosynth.com However, they require a fluorometer or fluorescence plate reader for detection. bio-rad.com A key limitation is the potential for background fluorescence (autofluorescence) from biological samples, which can interfere with the signal and reduce sensitivity. google.com The excitation and emission wavelengths of AMC (approx. 360-380 nm and 440-460 nm, respectively) can overlap with the autofluorescence of biological components like NADH. researchgate.net
Chemiluminescent substrates offer the highest level of sensitivity, which can be 10 to 100 times greater than that of fluorogenic assays. biosynth.commdpi.com In these assays, the enzymatic reaction produces a product that emits light directly, eliminating the need for an external light source for excitation. bio-rad.com This results in an extremely low background signal and unparalleled sensitivity, making it the method of choice for detecting very low concentrations of a target. mdpi.comresearchgate.net The main limitations are the often higher cost of reagents and the requirement for a luminometer for detection. interchim.fr The signal is also transient, following a rise-and-decay kinetic profile, which requires precise timing for measurement. acs.org
Table 2: Comparison of Detection Modalities
| Detection Modality | Advantages | Limitations |
|---|---|---|
| Chromogenic | - Economical and simple to use bio-rad.com | - Low sensitivity google.combiosynth.com |
| Fluorogenic (e.g., Glutaryl-Phe-AMC) | - High sensitivity (10-100x > chromogenic) biosynth.com | - Requires a fluorometer bio-rad.com |
| Chemiluminescent | - Highest sensitivity (10-100x > fluorogenic) biosynth.commdpi.com | - Higher reagent cost interchim.fr |
Rational Design of Glutaryl-Phe-AMC Analogues for Specific Research Applications
The rational design of analogues based on the Glutaryl-Phe-AMC scaffold aims to create new probes with enhanced or altered properties, such as improved kinetic efficiency, different protease specificity, or better photophysical characteristics. nih.govresearchgate.net This process involves systematically modifying the three key components of the substrate: the peptide recognition sequence, the N-terminal cap, and the fluorogenic leaving group.
Modifying the Peptide Sequence: The Phenylalanine (Phe) residue is the primary recognition site for chymotrypsin. By replacing Phe with other amino acids, the substrate can be retargeted to other proteases. For example, replacing Phe with Arginine (Arg) could create a substrate for trypsin-like proteases. frontiersin.org Further, expanding the peptide sequence (e.g., to -Ala-Ala-Phe-) or incorporating unnatural amino acids can fine-tune the substrate's affinity (Km) and turnover rate (kcat) for the target enzyme, potentially increasing specificity and catalytic efficiency. researchgate.netacs.org The goal is to create a pharmacophoric portrayal of the protease's active site to design highly selective substrates and inhibitors. researchgate.net
Modifying the Fluorophore: While AMC is a common fluorophore, its optical properties are not always ideal due to background interference from biological samples. google.com One design strategy involves replacing AMC with a different fluorophore that has a longer excitation and emission wavelength (a red-shifted fluorophore), which can minimize autofluorescence and improve the signal-to-noise ratio in complex biological media. unige.ch For example, new fluorogenic substrates for chymotrypsin have been synthesized using 7-amino-4-methyl-2-quinolinone (AMQ) as the leaving group, which offers different spectral properties. nih.gov Another advanced strategy is to replace the entire single-fluorophore mechanism with a FRET pair or a spirocyclization-based reporter group to achieve higher sensitivity and better signal modulation. acs.orgacs.org
This modular approach allows researchers to systematically build and test libraries of Glutaryl-Phe-AMC analogues, leading to the development of customized tools for specific applications in diagnostics and high-throughput screening. researchgate.netunige.ch
Emerging Research Frontiers and Future Prospects for Glutaryl Phe Amc
Integration in Advanced Biochemical and Cell-Free Systems
The utility of Glutaryl-Phe-AMC extends to sophisticated in vitro environments, including advanced biochemical assays and cell-free systems. Its high sensitivity and specificity make it ideal for real-time kinetic studies of chymotrypsin-like activity in complex biological mixtures such as cell lysates and purified proteasome preparations.
In the realm of high-throughput screening (HTS), Glutaryl-Phe-AMC is a cornerstone for identifying novel protease inhibitors. Its fluorescent signal provides a robust and easily quantifiable output for screening large compound libraries. Furthermore, the integration of Glutaryl-Phe-AMC into microfluidic systems allows for the analysis of protease activity at the single-cell level, enabling the study of cellular heterogeneity in enzyme function.
Recent advancements have also seen the application of machine learning algorithms to interpret the kinetic data generated from Glutaryl-Phe-AMC assays. By analyzing parameters such as the maximum velocity (Vmax) and the duration of the lag phase, these models can help classify the mechanism of action of newly identified inhibitors.
Contribution to Understanding Proteolytic Pathways in Disease Models (e.g., in vitro studies of specific conditions)
Glutaryl-Phe-AMC and its analogs are pivotal in elucidating the role of proteases in various diseases. For instance, substrates like Glutaryl-Ala-Ala-Phe-AMC are used to measure the activity of neprilysin (NEP), an enzyme implicated in the degradation of amyloid-beta peptides in Alzheimer's disease. plos.orgjacc.org Studies have utilized this substrate to screen for compounds that can upregulate NEP activity, a potential therapeutic strategy for this neurodegenerative condition. plos.org
In the context of heart failure, fluorogenic substrates are employed to investigate the systemic downregulation of NEP. jacc.org Research has shown significantly lower NEP activity in plasma and various tissues of heart failure models compared to controls, highlighting the enzyme's role in cardiovascular pathophysiology. jacc.org
Furthermore, the abnormal activity of proteases is a hallmark of numerous other diseases, including cancer, diabetes, and arthritis. acs.org Fluorogenic probes like Glutaryl-Phe-AMC are essential for the sensitive and real-time visualization of specific enzyme activities in vitro, contributing to a deeper understanding of these pathological processes and aiding in the development of diagnostic and therapeutic strategies. acs.org
Potential in Enzyme Engineering and Directed Evolution Studies
Enzyme engineering aims to tailor the properties of enzymes for specific applications through techniques like directed evolution and rational design. nih.govresearchgate.net Fluorogenic substrates such as Glutaryl-Phe-AMC are critical tools in these endeavors, particularly for the high-throughput screening of mutant enzyme libraries to identify variants with improved or novel activities. ucl.ac.uk
The process of directed evolution mimics natural selection in a laboratory setting, generating vast libraries of enzyme variants. nih.gov The ability to rapidly and accurately measure the activity of these variants is paramount, and the fluorescence-based assay using Glutaryl-Phe-AMC provides the necessary throughput and sensitivity. For example, in efforts to engineer proteases with altered substrate specificity or enhanced stability, this substrate allows for the efficient screening of thousands of mutants.
Semi-rational design, which combines computational modeling with targeted mutagenesis, also benefits from such assays. researchgate.net By creating "smart" libraries that focus on specific residues, researchers can increase the probability of finding improved enzyme variants. researchgate.net The quantitative data obtained from Glutaryl-Phe-AMC assays are crucial for validating computational predictions and guiding further rounds of engineering.
Development of Novel Detection Platforms Utilizing Glutaryl-Phe-AMC as a Core Component
The fundamental principle of Glutaryl-Phe-AMC—a specific peptide linked to a fluorescent reporter—is being leveraged to create innovative detection platforms. These platforms often aim to enhance sensitivity, enable multiplexing, or adapt the assay for different detection modalities.
One area of development is the creation of chemiluminescent probes. By replacing the AMC fluorophore with a chemiluminescent luminophore, researchers have developed probes that exhibit significantly higher sensitivity than their fluorescent counterparts. acs.org This is particularly advantageous for in vivo imaging, as it eliminates the need for an external light source and overcomes limitations associated with tissue autofluorescence. acs.org
Another approach involves the design of tandem substrates for multiplexed protease assays. These substrates incorporate two different protease cleavage sites and two distinct fluorophores, allowing for the simultaneous measurement of two different protease activities in a single well. researchgate.net This enhances the efficiency of screening and provides a more comprehensive picture of the proteolytic landscape.
Furthermore, Glutaryl-Phe-AMC and similar substrates are being integrated into various nanosensor platforms. For example, attaching these substrates to nanoparticles can lead to signal amplification upon proteolytic cleavage, further increasing the sensitivity of detection. researchgate.net These advancements are paving the way for next-generation diagnostic tools and research methodologies built upon the foundational chemistry of fluorogenic protease substrates.
Q & A
Q. What is the rationale for selecting Glutaryl-Phe-AMC as a substrate in protease activity assays?
Glutaryl-Phe-AMC is a fluorogenic substrate widely used to measure chymotrypsin-like activity in proteasomes and other serine proteases. Its cleavage releases 7-amino-4-methylcoumarin (AMC), detectable via fluorescence spectroscopy (ex: 380 nm, em: 460 nm). This substrate is preferred for its high specificity, sensitivity in low-concentration assays, and compatibility with real-time kinetic studies . Methodologically, researchers should validate substrate purity via HPLC and confirm enzyme kinetics (e.g., Kₘ, Vₘₐₓ) under standardized buffer conditions (e.g., pH 7.4, 37°C) to minimize batch-to-batch variability .
Q. What are the standard protocols for optimizing Glutaryl-Phe-AMC concentration in inhibition assays?
A tiered approach is recommended:
- Step 1 : Perform a substrate saturation curve (0–200 µM) to determine Kₘ under assay conditions.
- Step 2 : Use [S] ≈ Kₘ for competitive inhibition studies to maximize sensitivity to inhibitor effects.
- Step 3 : Include controls (e.g., negative control with DMSO, positive control with a known inhibitor like MG-132) to validate assay robustness .
- Step 4 : Normalize fluorescence readings against a standard AMC curve to account for plate reader variability .
Q. How can researchers address inconsistencies in reported kinetic parameters for Glutaryl-Phe-AMC across studies?
Contradictions in Kₘ or Vₘₐₓ values often arise from differences in:
- Enzyme source (e.g., recombinant vs. tissue-extracted proteasomes).
- Buffer composition (e.g., ionic strength, presence of ATP or detergents).
- Detection instrumentation (e.g., plate reader calibration, filter bandwidths). Researchers should replicate key experiments using published protocols and report deviations transparently . A meta-analysis of kinetic data, as in ’s longitudinal approach, may resolve temporal or contextual discrepancies .
Advanced Research Questions
Q. How can Glutaryl-Phe-AMC assays be adapted for high-throughput screening (HTS) of protease inhibitors?
- Microplate Optimization : Use 384-well plates with reduced reaction volumes (20–50 µL) and automated liquid handlers to minimize reagent waste.
- Signal Stability : Pre-incubate plates at 37°C to stabilize temperature-sensitive enzymes.
- Data Normalization : Apply Z’-factor analysis to validate HTS robustness (Z’ > 0.5 indicates a reliable assay) .
- Interference Checks : Test library compounds for intrinsic fluorescence at AMC wavelengths to avoid false positives .
Q. What statistical frameworks are suitable for analyzing dose-response data from Glutaryl-Phe-AMC-based inhibition studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., *Y = Bottom + (Top − Bottom)/(1 + 10^(LogIC₅₀ − X)Hillslope)) using software like GraphPad Prism.
- Error Propagation : Use bootstrapping (≥1000 iterations) to estimate confidence intervals for IC₅₀ values, as in ’s structural equation modeling .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous replicates .
Q. How can researchers integrate Glutaryl-Phe-AMC assay data with omics datasets (e.g., proteomics) to study protease regulation networks?
- Correlative Analysis : Use pathway enrichment tools (e.g., STRING, KEGG) to link protease activity changes to upstream/downstream protein expression profiles.
- Multivariate Modeling : Apply partial least squares regression (PLSR) to identify covariates (e.g., substrate turnover rate, ubiquitin-conjugate levels) driving proteasome dysfunction .
- Validation : Confirm computational predictions via orthogonal assays (e.g., Western blot for ubiquitinated proteins) .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility of Glutaryl-Phe-AMC assays across laboratories?
- Standardized Reagents : Source enzymes and substrates from validated suppliers (e.g., Sigma-Aldrich for α-chymotrypsin) and report lot numbers.
- Detailed Protocols : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines for methodological transparency .
- Inter-Lab Calibration : Participate in ring trials using shared reference samples to harmonize instrumentation and data reporting .
Q. How should researchers resolve discrepancies between fluorometric and colorimetric protease activity assays using Glutaryl-Phe-AMC?
- Mechanistic Investigation : Test if interference (e.g., light absorption by inhibitors in colorimetric assays) explains divergent results.
- Cross-Validation : Compare both methods using a common set of inhibitors and apply Bland-Altman analysis to quantify bias .
- Contextual Reporting : Specify assay limitations (e.g., fluorescence quenching in turbid samples) in publications .
Experimental Design and Innovation
Q. What novel applications of Glutaryl-Phe-AMC are emerging in single-cell protease activity profiling?
Q. How can machine learning enhance the interpretation of Glutaryl-Phe-AMC kinetic data?
- Feature Extraction : Train models on kinetic parameters (e.g., lag phase duration, Vₘₐₓ) to classify inhibitor mechanisms (competitive vs. allosteric).
- Predictive Modeling : Use neural networks to forecast protease-substrate interactions from structural descriptors (e.g., molecular docking scores) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
